

Spectroscopic data of 5-Phenylpyrrolidin-2-one (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Phenylpyrrolidin-2-one*

Cat. No.: *B1266415*

[Get Quote](#)

Spectroscopic Data of 5-Phenylpyrrolidin-2-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **5-Phenylpyrrolidin-2-one**, a key heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Phenylpyrrolidin-2-one**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data of **5-Phenylpyrrolidin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.40 - 7.20	m	5H	-	Ar-H
6.50	br s	1H	-	N-H
4.75	t	1H	7.5	H-5
2.60 - 2.40	m	2H	-	H-3
2.35 - 2.15	m	1H	-	H-4a
2.05 - 1.90	m	1H	-	H-4b

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: ^{13}C NMR Spectroscopic Data of **5-Phenylpyrrolidin-2-one**

Chemical Shift (δ) ppm	Assignment
177.5	C=O (C-2)
142.0	Ar-C (quaternary)
128.8	Ar-CH
127.8	Ar-CH
125.5	Ar-CH
58.0	C-5
35.0	C-3
31.0	C-4

Solvent: CDCl_3 , Proton decoupled.

Table 3: Infrared (IR) Spectroscopic Data of **5-Phenylpyrrolidin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3220	Strong, Broad	N-H Stretch
3060, 3030	Medium	Ar-H Stretch
2950, 2870	Medium	C-H Stretch (aliphatic)
1685	Strong	C=O Stretch (amide)
1600, 1495, 1450	Medium to Weak	C=C Stretch (aromatic)
750, 700	Strong	Ar-H Bend (monosubstituted)

Table 4: Mass Spectrometry Data of **5-Phenylpyrrolidin-2-one**

m/z	Relative Intensity (%)	Assignment
161	100	[M] ⁺ (Molecular Ion)
104	85	[M - C ₂ H ₃ NO] ⁺
77	60	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

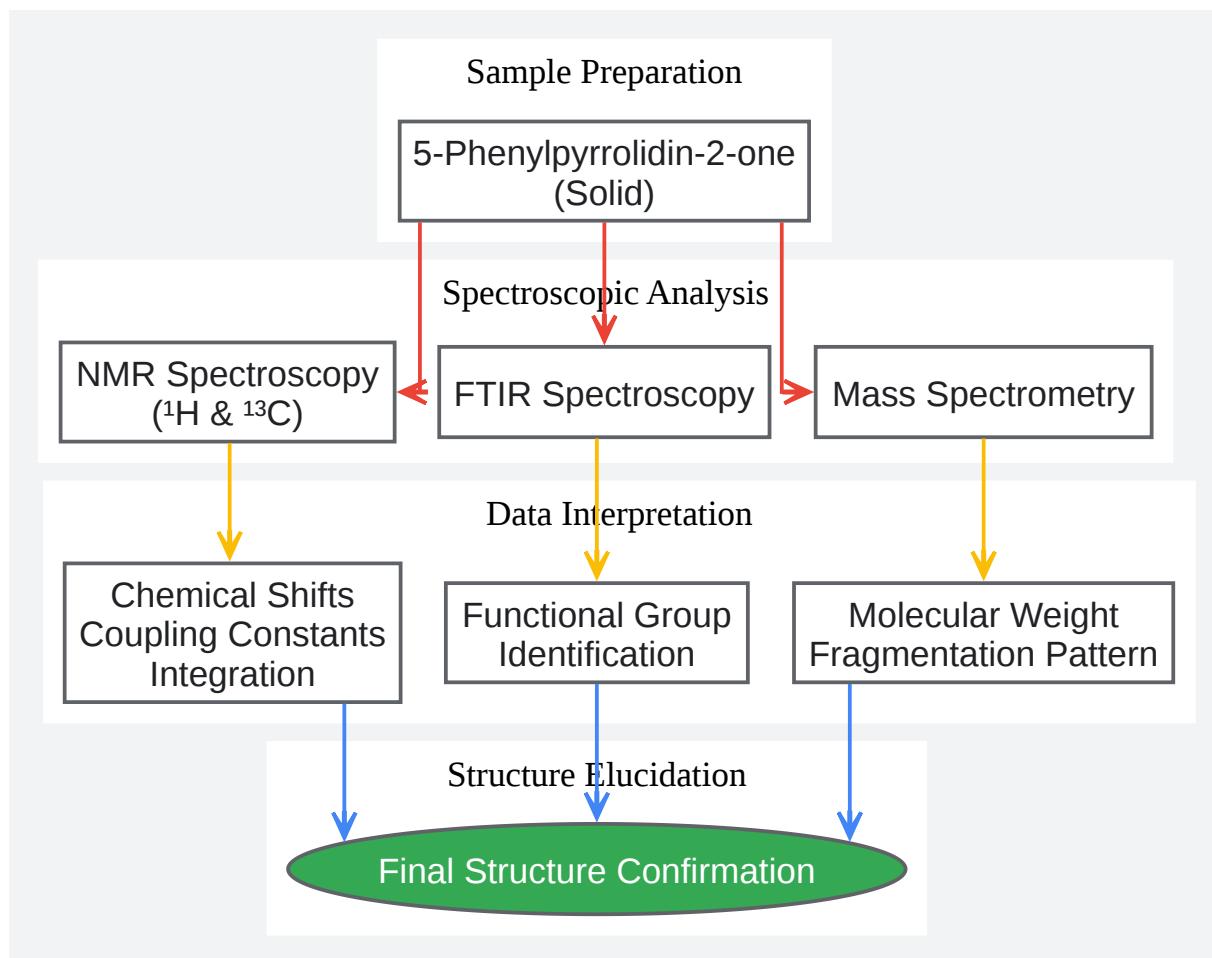
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **5-Phenylpyrrolidin-2-one** was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. [1] A small amount of tetramethylsilane (TMS) was added as an internal standard. The sample was gently agitated to ensure complete dissolution and homogeneity.[1]
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. [2]

- ^1H NMR Acquisition: The proton NMR spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground **5-Phenylpyrrolidin-2-one** was intimately mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.
- Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was scanned over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio.


2.3 Mass Spectrometry (MS)

- Sample Introduction: A small amount of the solid **5-Phenylpyrrolidin-2-one** sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.
- Ionization and Analysis: The sample was vaporized by heating the probe, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions were accelerated and separated by a quadrupole

mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Phenylpyrrolidin-2-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **5-Phenylpyrrolidin-2-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic data of 5-Phenylpyrrolidin-2-one (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266415#spectroscopic-data-of-5-phenylpyrrolidin-2-one-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1266415#spectroscopic-data-of-5-phenylpyrrolidin-2-one-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com